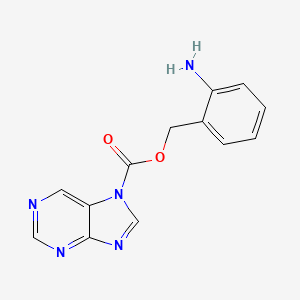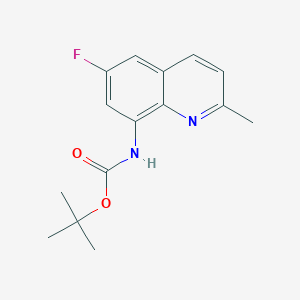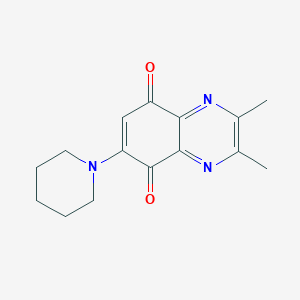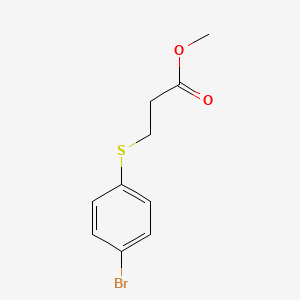
2-Aminobenzyl 7H-purine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminobenzyl 7H-purine-7-carboxylate is a chemical compound with the molecular formula C13H11N5O2 and a molecular weight of 269.26 g/mol This compound is known for its unique structure, which combines an aminobenzyl group with a purine carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzyl 7H-purine-7-carboxylate typically involves the reaction of 2-aminobenzylamine with 7H-purine-7-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to meet industrial demands, with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminobenzyl 7H-purine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The aminobenzyl group can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted aminobenzyl purine carboxylates .
Applications De Recherche Scientifique
2-Aminobenzyl 7H-purine-7-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Aminobenzyl 7H-purine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
2-Aminobenzyl 7H-purine-7-carboxylate can be compared with other similar compounds, such as:
2-Aminobenzyl 7H-purine-7-carboxamide: Similar structure but with an amide group instead of a carboxylate group.
2-Aminobenzyl 7H-purine-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H11N5O2 |
|---|---|
Poids moléculaire |
269.26 g/mol |
Nom IUPAC |
(2-aminophenyl)methyl purine-7-carboxylate |
InChI |
InChI=1S/C13H11N5O2/c14-10-4-2-1-3-9(10)6-20-13(19)18-8-17-12-11(18)5-15-7-16-12/h1-5,7-8H,6,14H2 |
Clé InChI |
JPHLLQLHPONTPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COC(=O)N2C=NC3=NC=NC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-](/img/structure/B11847605.png)
![1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol](/img/structure/B11847614.png)


![2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid](/img/structure/B11847636.png)
![tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B11847652.png)




